2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid
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Overview
Description
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with chlorine atoms and an amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid typically involves the regioselective amination of 3,6-dichloropyridazine. One efficient method includes microwave-assisted reactions, which enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The process ensures high purity and yield, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(3,6-Dichloropyridazin-4-yl)amino]ethyl}benzoic acid
- 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, 2-((3,6-Dichloropyridazin-4-yl)amino)-3-methylpentanoic acid is unique due to its specific substitution pattern and the presence of the methylpentanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C10H13Cl2N3O2 |
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Molecular Weight |
278.13 g/mol |
IUPAC Name |
2-[(3,6-dichloropyridazin-4-yl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C10H13Cl2N3O2/c1-3-5(2)8(10(16)17)13-6-4-7(11)14-15-9(6)12/h4-5,8H,3H2,1-2H3,(H,13,14)(H,16,17) |
InChI Key |
ZEBFGHNQHWJDIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
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